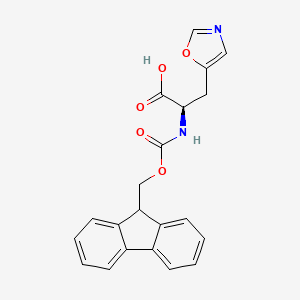![molecular formula C10H17N3OS B15217932 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL](/img/structure/B15217932.png)
4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL is a compound that features a piperidine ring substituted with a hydroxyl group and a thioether linkage to a methyl-imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol under mild conditions.
Piperidine Ring Substitution: The final step involves the substitution of the piperidine ring with the thioether-linked imidazole derivative, typically under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL can undergo various chemical reactions, including:
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Tosyl chloride, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Tosylates, esters.
Aplicaciones Científicas De Investigación
4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions, making it useful in coordination chemistry . Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with biological molecules, potentially disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-imidazole-4-carboxylic acid: Similar imidazole structure but with a carboxylic acid group instead of a thioether linkage.
2-(1-Methyl-1H-imidazol-4-yl)ethanol: Similar imidazole structure but with an ethanol group instead of a piperidine ring.
Uniqueness
4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL is unique due to its combination of a piperidine ring, a thioether linkage, and an imidazole moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H17N3OS |
|---|---|
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-4-ol |
InChI |
InChI=1S/C10H17N3OS/c1-13-7-6-12-9(13)15-8-10(14)2-4-11-5-3-10/h6-7,11,14H,2-5,8H2,1H3 |
Clave InChI |
XHFCQXHLSLDUTC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1SCC2(CCNCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


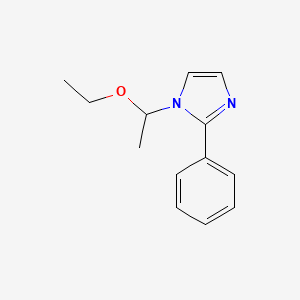
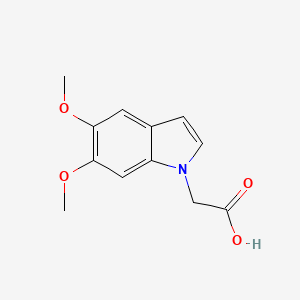
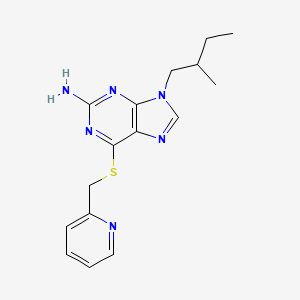
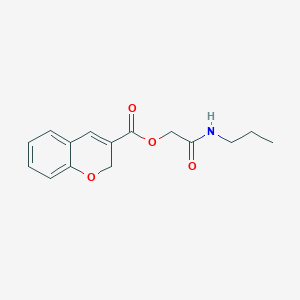
![2-Ethyl-4-{[2-(1H-indol-3-yl)ethyl]amino}butanoyl chloride](/img/structure/B15217884.png)

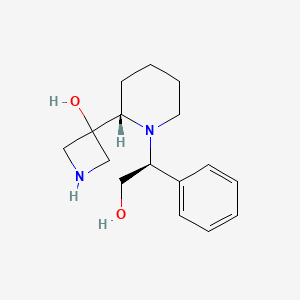
![2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan](/img/structure/B15217895.png)

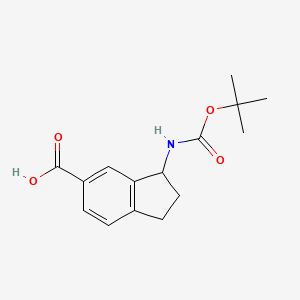
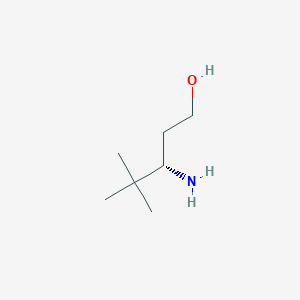
![tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B15217947.png)
![7-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15217956.png)
